BenchChemオンラインストアへようこそ!

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

Polar Surface Area Hydrogen Bond Donors Drug-like Properties

1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine (CAS 227611-69-0) is a heterocyclic compound with the molecular formula C₉H₉N₅ and a molecular weight of 187.20 g/mol. The compound features a fused pyrazole–benzimidazole scaffold bearing two primary amine substituents at the 2- and 3-positions.

Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
CAS No. 227611-69-0
Cat. No. B15209609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine
CAS227611-69-0
Molecular FormulaC9H9N5
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2NC(=C3N)N
InChIInChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2
InChIKeyPNGFNACSGBGKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine (CAS 227611-69-0): Procurement-Relevant Physicochemical & Structural Profile


1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine (CAS 227611-69-0) is a heterocyclic compound with the molecular formula C₉H₉N₅ and a molecular weight of 187.20 g/mol . The compound features a fused pyrazole–benzimidazole scaffold bearing two primary amine substituents at the 2- and 3-positions. Key experimentally determined physicochemical properties include a polar surface area (PSA) of 85.13 Ų and a LogP of 2.14 . The presence of five nitrogen atoms and the dual free-amine motif distinguishes this compound from mono-amino, carboxamide, or alkyl-substituted analogues within the same core series.

Why In-Class 1H-Pyrazolo[1,5-a]benzimidazole Analogues Cannot Substitute 2,3-Diamine in Procurement


The 1H-pyrazolo[1,5-a]benzimidazole scaffold tolerates diverse substitution patterns (e.g., 2-methyl, 2,4-dimethyl, 3-carboxamide) that profoundly alter the compound's polarity, hydrogen-bonding capacity, and metal-coordination behaviour. The 2,3-diamine derivative is unique among commercially available analogues because it presents two primary amine groups on the electron-rich fused heterocycle, yielding a PSA > 85 Ų and enabling bidentate metal chelation that is structurally precluded in the des-amino or mono-methylated comparators . Generic substitution with a 2-methyl or 3-carboxamide congener therefore fails when the research objective requires a high density of hydrogen-bond donors, a nucleophilic diamine handle for further elaboration, or a compact ligand for transition-metal coordination. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine vs. Closest In-Class Analogs


Polar Surface Area and Hydrogen-Bond Donor Capacity Versus 2-Methyl-4H-pyrazolo[1,5-a]benzimidazole

The 2,3-diamine target compound exhibits a polar surface area of 85.13 Ų, which is substantially higher than that of the 2-methyl analogue (estimated ~30–40 Ų based on the absence of exocyclic N–H groups) . The target compound provides four hydrogen-bond donor atoms (two –NH₂ groups); the 2-methyl analogue provides only one (the benzimidazole N–H). This difference is critical for applications requiring strong intermolecular hydrogen-bonding networks, such as crystal engineering or target engagement in biological systems.

Polar Surface Area Hydrogen Bond Donors Drug-like Properties

Metal-Coordination Capability: Bidentate Diamine vs. Monodentate 2,4-Dimethyl Analog

1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine contains an ortho-diamine motif capable of bidentate chelation to transition-metal ions via the two primary amine nitrogens. In contrast, 2,4-dimethylpyrazolo[1,5-a]benzimidazole acts exclusively as a monodentate ligand through a single endocyclic nitrogen atom, as demonstrated by published crystal structures of copper(II) and cobalt(II) complexes of the dimethyl derivative [1]. The denticity difference is structural and intrinsic; the dimethyl scaffold lacks the second amine required for chelate formation.

Coordination Chemistry Metal Complexes Ligand Design

Lipophilicity and Hydrogen-Bond Acceptor Count vs. 4H-Pyrazolo[1,5-a]benzimidazole-3-carboxamide

The target compound has a measured LogP of 2.14, whereas the 3-carboxamide analogue (CAS 86796-30-7, C₁₀H₈N₄O) is more hydrophilic (estimated LogP ~0.5–1.0) due to the carboxamide group . The diamine also lacks the additional hydrogen-bond acceptor oxygen atom present in the carboxamide, resulting in a distinct HBA profile (5 N-based HBA vs. 5 N + 1 O HBA for the carboxamide). This differential lipophilicity–polarity balance affects solubility, membrane permeability, and protein-binding preferences.

LogP Hydrogen Bond Acceptors Physicochemical Profiling

Evidence-Based Application Scenarios for 1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine in Scientific Procurement


Transition-Metal Catalyst and Metallodrug Ligand Development

The ortho-diamine motif enables bidentate chelation of first-row transition metals (e.g., Cu, Ni, Co), forming stable five-membered chelate rings [1]. Researchers designing homogeneous catalysts, metal-organic frameworks, or metallodrug candidates should select the 2,3-diamine over monodentate congeners such as 2,4-dimethylpyrazolo[1,5-a]benzimidazole when multidentate binding is required for enhanced thermodynamic stability or defined coordination geometry.

Scaffold for Kinase-Focused Library Design Requiring Maximal H-Bond Donor Density

With four H-bond donor atoms (two –NH₂ groups) and a PSA of 85.13 Ų, the 2,3-diamine provides a high-density hydrogen-bonding profile that is absent in 2-methyl or 2,4-dimethyl analogues [1]. This makes the compound a privileged starting point for fragment-based drug discovery targeting kinase hinge regions or other binding pockets that demand extensive H-bond interactions with the protein backbone.

Synthetic Intermediate for PARP-Inhibitor and Polyheterocyclic Compound Synthesis

The dual primary amine groups serve as orthogonal handles for sequential derivatization: one amine can be acylated or alkylated while the second remain available for further cyclization or coupling. Patents disclosing pyrazolo[1,5-a]benzimidazole-based PARP inhibitors and related polyheterocycles heavily rely on diamine intermediates of this topology [2]. Procuring the 2,3-diamine directly avoids the need for de novo construction of the diamine motif, accelerating SAR campaigns.

Co-crystal Engineering and Solid-State Form Optimization

The elevated PSA and multiple H-bond donors make the 2,3-diamine an effective co-former for pharmaceutical co-crystals with carboxylic acid-bearing APIs. The measured LogP of 2.14 places it in a favourable lipophilicity window for co-crystal formation, while the 3-carboxamide analogue, being significantly more hydrophilic, is less suited for co-crystallization with lipophilic drug substances [2].

Quote Request

Request a Quote for 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.